4-acetyl-N-[2-(4-cyclohexylphenoxy)ethyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-acetyl-N-[2-(4-cyclohexylphenoxy)ethyl]benzamide is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic applications. This compound is also known as ACPEB and is a member of the benzamide class of compounds. ACPEB is a small molecule that has been shown to have a high affinity for the sigma-1 receptor, which is a protein that is involved in a variety of physiological processes.
Mécanisme D'action
ACPEB has a high affinity for the sigma-1 receptor, which is a protein that is involved in a variety of physiological processes. The sigma-1 receptor is located in the endoplasmic reticulum and is involved in the regulation of calcium homeostasis, protein folding, and cell survival. ACPEB has been shown to modulate the activity of the sigma-1 receptor, leading to its neuroprotective and anti-inflammatory effects.
Biochemical and Physiological Effects:
ACPEB has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the expression of neurotrophic factors, such as brain-derived neurotrophic factor (BDNF), which plays a critical role in the survival and growth of neurons. ACPEB has also been shown to decrease the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-alpha), which are involved in the inflammatory response. Additionally, ACPEB has been shown to inhibit the proliferation of cancer cells and induce apoptosis, or programmed cell death.
Avantages Et Limitations Des Expériences En Laboratoire
ACPEB has several advantages for use in lab experiments. It is a small molecule that can easily penetrate cell membranes and reach its target receptor. It is also stable and has a long half-life, making it suitable for use in in vitro and in vivo studies. However, ACPEB also has limitations. It is a synthetic compound that may have off-target effects, and its mechanism of action is not fully understood. Additionally, its potential therapeutic applications have not been fully explored, and further research is needed to determine its safety and efficacy.
Orientations Futures
There are several future directions for research on ACPEB. One area of interest is the development of ACPEB analogs that have improved potency and selectivity for the sigma-1 receptor. Another area of interest is the investigation of the potential use of ACPEB in combination with other drugs for the treatment of neurodegenerative diseases and cancer. Additionally, further research is needed to determine the safety and efficacy of ACPEB in clinical trials.
Méthodes De Synthèse
The synthesis of ACPEB is a multi-step process that involves the reaction of several reagents. The first step involves the reaction of 4-acetylbenzoic acid with thionyl chloride to form 4-acetylbenzoyl chloride. This intermediate is then reacted with 2-(4-cyclohexylphenoxy)ethylamine to form ACPEB. The synthesis of ACPEB has been optimized to produce high yields and purity, making it suitable for use in scientific research.
Applications De Recherche Scientifique
ACPEB has been extensively studied for its potential therapeutic applications. It has been shown to have neuroprotective effects and has been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. ACPEB has also been shown to have anti-inflammatory effects and has been investigated for its potential use in the treatment of inflammatory diseases such as arthritis. Additionally, ACPEB has been shown to have anti-cancer properties and has been investigated for its potential use in cancer therapy.
Propriétés
IUPAC Name |
4-acetyl-N-[2-(4-cyclohexylphenoxy)ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27NO3/c1-17(25)18-7-9-21(10-8-18)23(26)24-15-16-27-22-13-11-20(12-14-22)19-5-3-2-4-6-19/h7-14,19H,2-6,15-16H2,1H3,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDPCKTOBFSKBGC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)C(=O)NCCOC2=CC=C(C=C2)C3CCCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-acetyl-N-[2-(4-cyclohexylphenoxy)ethyl]benzamide |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.